476308-28-8 Achieves 50 nM Potency – Ranking Among the Top 15% of Disclosed nSMase2 Inhibitors
In the fluorescence-based human nSMase2 assay that is the benchmark screening platform across the US11427590 patent family, 476308-28-8 (Entry 44) shows an IC50 of 50 nM. This places it immediately below DPTIP (IC50 = 30 nM), the most potent disclosed inhibitor, and markedly above the majority of patent entries, whose IC50 values cluster in the 200–900 nM range. [1] [2] The 50 nM IC50 corresponds to a 10-fold improvement over PDDC (IC50 = 300 nM), a chemically distinct nSMase2 inhibitor advanced to in vivo studies for Alzheimer's disease. [3]
| Evidence Dimension | Biochemical IC50 against recombinant human nSMase2 |
|---|---|
| Target Compound Data | IC50 = 50 nM (fluorescence-based assay) |
| Comparator Or Baseline | PDDC: IC50 = 300 nM; DPTIP: IC50 = 30 nM |
| Quantified Difference | 6-fold more potent than PDDC; 1.7-fold less potent than DPTIP |
| Conditions | Fluorescence-based assay monitoring human nSMase2 activity. Recombinant enzyme; substrate sphingomyelin; incubation 1 hr at 37°C. |
Why This Matters
For researchers building nSMase2 inhibitor panels, 476308-28-8 provides a potency bridge between the ultra-potent DPTIP (30 nM) and the clinically characterized PDDC (300 nM), enabling dose-response benchmarking across chemotypes.
- [1] BindingDB BDBM50540386, Assay entry 10796. IC50 = 50 nM. Fluorescence-based human nSMase2 assay. Deposited November 2022. View Source
- [2] BindingDB BDBM50540386, Assay entry 50010586. IC50 = 70 nM. HEK293 recombinant full-length nSMase2, alkaline phosphatase detection. Deposited June 2024. View Source
- [3] Rojas, C. et al. Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC): a potent (pIC50 = 6.57, IC50 ≈ 300 nM) and selective non-competitive nSMase2 inhibitor. Eur J Med Chem. 2019;170:276–289. View Source
